Azocine

描述

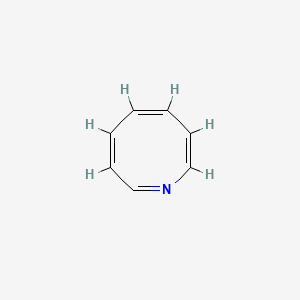

Structure

3D Structure

属性

CAS 编号 |

292-65-9 |

|---|---|

分子式 |

C7H7N |

分子量 |

105.14 g/mol |

IUPAC 名称 |

(3Z,5Z,7Z)-azocine |

InChI |

InChI=1S/C7H7N/c1-2-4-6-8-7-5-3-1/h1-7H/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7? |

InChI 键 |

XXRGLCKZBCIEKO-BCLLOLPUSA-N |

手性 SMILES |

C\1=C\C=C/N=C\C=C1 |

规范 SMILES |

C1=CC=CN=CC=C1 |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of the Azocine Core Structure

For Researchers, Scientists, and Drug Development Professionals

The azocine core, an eight-membered nitrogen-containing heterocycle, is a significant structural motif in a variety of biologically active natural products and synthetic compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2] This technical guide provides a comprehensive overview of the key synthetic strategies for constructing the this compound core, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant biological signaling pathways.

Key Synthetic Strategies for the this compound Core

The synthesis of the eight-membered this compound ring presents unique challenges due to unfavorable entropic and enthalpic factors. However, several effective strategies have been developed to overcome these hurdles, including cycloaddition reactions, ring-closing metathesis, transition-metal-catalyzed cross-coupling reactions, and photochemical ring expansions.

Cycloaddition Reactions: The [4+2+2] Approach

Transition-metal-catalyzed higher-order cycloadditions provide an efficient route to complex cyclic systems. Notably, the rhodium-catalyzed [4+2+2] cycloaddition of dienyl isocyanates and terminal alkynes has emerged as a powerful method for the enantioselective synthesis of bicyclic azocines.[3][4]

Experimental Protocol: Enantioselective Rhodium-Catalyzed [4+2+2] Cycloaddition [5]

To a flame-dried Schlenk tube are added [Rh(C₂H₄)₂Cl]₂ (5.0 mol %) and a chiral phosphoramidite (B1245037) ligand (10 mol %). The tube is evacuated and backfilled with argon. Anhydrous 1,2-dichloroethane (B1671644) (DCE) is added, and the mixture is stirred at room temperature for 30 minutes. The dienyl isocyanate (1.0 equiv) and the terminal alkyne (1.2 equiv) are then added, and the reaction mixture is stirred at the specified temperature (e.g., 60 °C) for the indicated time. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the bicyclic this compound product.

Table 1: Quantitative Data for Rhodium-Catalyzed [4+2+2] Cycloaddition of Dienyl Isocyanates [5]

| Entry | Alkyne | Dienyl Isocyanate | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 1-Octyne | (E/Z)-mixture | 60 | 12 | 40 | 99 |

| 2 | 1-Octyne | (E)-isomer | 60 | 12 | 65 | 99 |

| 3 | Phenylacetylene | (E)-isomer | 80 | 24 | 35 | 99 |

| 4 | Methyl propiolate | (E)-isomer | 60 | 18 | 72 | 98 |

Yields are for the isolated [4+2+2] cycloadduct. ee = enantiomeric excess, determined by HPLC analysis on a chiral stationary phase.

Logical Workflow for [4+2+2] Cycloaddition

Caption: Rhodium-catalyzed [4+2+2] cycloaddition workflow.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has proven to be a versatile and powerful tool for the construction of a wide variety of unsaturated rings, including the this compound core.[6][7] This method is particularly useful for the synthesis of azocinoindoles, which are prevalent in numerous alkaloids.[8][9] The reaction typically employs ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts.[6]

Experimental Protocol: Ruthenium-Catalyzed Ring-Closing Metathesis for Azocinoindoles [8]

A solution of the diene precursor in anhydrous dichloromethane (B109758) (DCM) is degassed with argon for 15-20 minutes. The ruthenium catalyst (e.g., Grubbs' second-generation catalyst, 5-10 mol %) is then added, and the reaction mixture is stirred at room temperature or refluxed under an argon atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the azocinoindole.

Table 2: Quantitative Data for Ring-Closing Metathesis in this compound Synthesis [8][10]

| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-allyl-3-(allylaminomethyl)indole | Grubbs II (5) | DCM | 40 | 4 | 85 |

| 2 | N-allyl-N-(2-vinylphenyl)acrylamide | Grubbs I (10) | Toluene | 80 | 12 | 78 |

| 3 | Diethyl diallylmalonate derivative | Hoveyda-Grubbs II (2) | DCM | 25 | 6 | 92 |

Experimental Workflow for Ring-Closing Metathesis

Caption: General workflow for this compound synthesis via RCM.

Transition-Metal-Catalyzed Intramolecular Cyclization

The intramolecular Heck reaction is a powerful method for the formation of medium-sized rings and has been successfully applied to the synthesis of dibenzo[b,f]azocines.[11][12] This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule.[13]

Experimental Protocol: Intramolecular Heck Reaction for Dibenzo[b,f]azocines [11]

A mixture of the aryl halide precursor, a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol %), a phosphine (B1218219) ligand (e.g., PPh₃, 10-20 mol %), and a base (e.g., K₂CO₃ or Ag₂CO₃) in an anhydrous solvent (e.g., DMF or acetonitrile) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography to afford the dibenzo[b,f]this compound.

Table 3: Quantitative Data for Intramolecular Heck Reaction in this compound Synthesis [11]

| Entry | Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-(2-bromobenzyl)-N-allylaniline derivative | Pd(OAc)₂ (10) | K₂CO₃ | DMF | 120 | 12 | 72 |

| 2 | N-(2-iodobenzoyl)-N-allylaniline derivative | Pd(OAc)₂ (5) | Ag₂CO₃ | MeCN | 80 | 8 | 79 |

| 3 | 2-bromo-N-(but-3-en-1-yl)-N-phenylaniline | PdCl₂(PPh₃)₂ (5) | Et₃N | DMF | 100 | 24 | 65 |

Logical Flow of the Intramolecular Heck Reaction

Caption: Key steps in the intramolecular Heck synthesis of azocines.

Photochemical Methods

Photochemical reactions offer a unique approach to the synthesis of this compound derivatives, often proceeding through reactive intermediates like nitrenes. A notable example is the photochemical ring expansion of 5-azido-5H-dibenzo[a,d]cycloheptene to afford the dibenz[b,f]this compound system.[14]

Experimental Protocol: Photochemical Synthesis of Dibenz[b,f]this compound

A solution of the azide (B81097) precursor in a suitable solvent (e.g., cyclohexane (B81311) or methanol) is irradiated with a high-pressure mercury lamp equipped with a Pyrex filter at room temperature. The reaction is monitored by TLC. After the starting material is consumed, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Table 4: Quantitative Data for Photochemical this compound Synthesis

| Entry | Substrate | Solvent | Irradiation Time (h) | Yield (%) |

| 1 | 5-azido-5-phenyl-5H-dibenzo[a,d]cycloheptene | Cyclohexane | 4 | 75 |

| 2 | 5-azido-5H-dibenzo[a,d]cycloheptene | Methanol | 6 | 60 |

Biological Relevance and Signaling Pathways

Many this compound-containing compounds exhibit potent biological activities, often through the inhibition of key signaling pathways implicated in diseases such as cancer.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[15][16] Some this compound derivatives have been developed as inhibitors of VEGFR-2.[17][18]

VEGFR-2 Signaling Pathway

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Protein Kinase A (PKA) Signaling Pathway

Protein Kinase A (PKA) is a cAMP-dependent protein kinase that plays a crucial role in various cellular processes, and its dysregulation is implicated in cancer.[19][20] Certain substituted dibenzo[b,f]azocines have been identified as inhibitors of PKA.[19]

PKA Signaling Pathway

Caption: this compound-mediated inhibition of the PKA signaling pathway.

PI3K/AKT/mTOR and MAPK/ERK Signaling Pathways

The PI3K/AKT/mTOR and MAPK/ERK pathways are central signaling cascades that regulate cell growth, proliferation, and survival.[21] Their aberrant activation is a hallmark of many cancers. Alkaloids, including those with an this compound core, are known to modulate these pathways.[4]

Overview of PI3K/AKT/mTOR and MAPK/ERK Pathways

Caption: Potential intervention points of this compound derivatives in the PI3K/AKT/mTOR and MAPK/ERK signaling pathways.

This guide provides a foundational understanding of the synthesis and biological importance of the this compound core. The detailed protocols and comparative data are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel this compound-based therapeutics. Further exploration of the cited literature is encouraged for a more in-depth understanding of specific reaction conditions and applications.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective rhodium-catalyzed [4+2+2] cycloaddition of dienyl isocyanates for the synthesis of bicyclic this compound rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective Rhodium-Catalyzed [4+2+2] Cycloaddition of Dienyl Isocyanates for the Synthesis of Bicyclic this compound Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Construction of carbocyclic ring of indoles using ruthenium-catalyzed ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Construction of Carbocyclic Ring of Indoles Using Ruthenium-Catalyzed Ring-Closing Olefin Metathesis [organic-chemistry.org]

- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. soc.chim.it [soc.chim.it]

- 14. Substituted Dibenzodiazocines: Rapid Synthesis and Photochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 16. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 19. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 20. Protein kinase A - Wikipedia [en.wikipedia.org]

- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]

In-Depth Technical Guide on the Characterization of Novel Azocine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and data presentation standards for the characterization of novel azocine derivatives. Azocines, eight-membered nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their presence in various natural products and their potential as scaffolds for the development of new therapeutic agents.[1] Their derivatives have shown a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and antioxidant properties.[1][2]

Data Presentation: A Comparative Analysis of Novel this compound Derivatives

The effective evaluation of novel compounds hinges on the clear and concise presentation of quantitative data. The following tables summarize key data points for a hypothetical series of newly synthesized this compound derivatives, illustrating the standard for comparative analysis in drug discovery and development.

Table 1: Synthesis and Physicochemical Properties of Novel this compound Derivatives

| Compound ID | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| AZ-001 | C₁₈H₁₇N | 247.34 | 78 | >98 | |

| AZ-002 | C₁₉H₁₉NO | 277.36 | 72 | >99 | |

| AZ-003 | C₁₈H₁₆ClN | 281.78 | 85 | >98 | |

| AZ-004 | C₁₉H₁₈N₂O₂ | 318.36 | 65 | >97 |

Table 2: In Vitro Anticancer Activity of Novel this compound Derivatives (IC₅₀ in µM)

| Compound ID | A549 (Lung) | MCF-7 (Breast) | PC3 (Prostate) |

| AZ-001 | 15.2 ± 1.1 | 22.5 ± 1.8 | 18.9 ± 1.5 |

| AZ-002 | 8.7 ± 0.9 | 12.1 ± 1.0 | 9.8 ± 0.7 |

| AZ-003 | 5.4 ± 0.6 | 7.8 ± 0.5 | 6.2 ± 0.4 |

| AZ-004 | 25.1 ± 2.3 | 35.8 ± 3.1 | 29.4 ± 2.5 |

| Doxorubicin (Std.) | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.1 ± 0.1 |

Table 3: In Vitro Antimicrobial Activity of Novel this compound Derivatives (MIC in µg/mL)

| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |

| AZ-001 | 32 | 64 | >128 |

| AZ-002 | 16 | 32 | 64 |

| AZ-003 | 8 | 16 | 32 |

| AZ-004 | 64 | >128 | >128 |

| Ciprofloxacin (Std.) | 1 | 0.5 | N/A |

| Fluconazole (Std.) | N/A | N/A | 8 |

Table 4: In Vitro Antioxidant Activity of Novel this compound Derivatives (IC₅₀ in µM)

| Compound ID | DPPH Radical Scavenging |

| AZ-001 | 45.3 ± 3.7 |

| AZ-002 | 28.9 ± 2.5 |

| AZ-003 | 35.1 ± 3.1 |

| AZ-004 | 62.8 ± 5.4 |

| Ascorbic Acid (Std.) | 15.2 ± 1.3 |

Experimental Protocols: Methodologies for Core Experiments

Detailed and standardized experimental protocols are crucial for the reproducibility and validity of research findings. This section outlines the methodologies for the key experiments cited in the characterization of novel this compound derivatives.

Chemical Synthesis and Characterization

General Synthesis Procedure: A general multi-step synthesis for this compound derivatives often begins with the reaction of a starting material like Ethyl-3-oxobutanoate.[1] Subsequent steps involve cyclization and functional group modifications to yield the final this compound derivatives.[3]

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Advanced 1D and 2D NMR techniques are often employed for the complete structural elucidation of complex heterocyclic compounds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition of the synthesized compounds.

-

Infrared (IR) Spectroscopy: IR spectra are recorded to identify the presence of key functional groups in the synthesized molecules.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

-

Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, PC3) are seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the novel this compound derivatives and a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 72 hours).

-

MTT Addition: After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are incubated for 1.5 hours at 37 °C.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and the resulting formazan crystals are solubilized by adding 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well.

-

Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Antibacterial Activity Assay (Broth Microdilution Method)

The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Bacterial strains are cultured overnight, and the inoculum is prepared and adjusted to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Activity Assay (Broth Microdilution Method)

This method is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for testing the susceptibility of yeasts to antifungal agents.

-

Inoculum Preparation: Fungal strains (e.g., Candida albicans) are grown, and the inoculum is adjusted to a concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL in RPMI-1640 medium.

-

Serial Dilution: Two-fold serial dilutions of the test compounds and a standard antifungal (e.g., Fluconazole) are prepared in a 96-well plate.

-

Inoculation and Incubation: The wells are inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the growth control.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging capacity of a compound.

-

Sample Preparation: Various concentrations of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) are prepared in a suitable solvent (e.g., methanol).

-

Reaction Mixture: A fixed volume of the DPPH solution is added to each sample concentration.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: Antioxidant activity (%) = [([Absorbance of control] - [Absorbance of sample]) / [Absorbance of control]] × 100

-

IC₅₀ Calculation: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from the plot of scavenging activity against concentration.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for illustrating complex biological processes and experimental procedures. The following diagrams are generated using the DOT language for Graphviz.

References

- 1. wisdomlib.org [wisdomlib.org]

- 2. Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and this compound products, X-ray characterization, and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of o-chloro phenol this compound derivatives. [wisdomlib.org]

A Technical Guide to the Biological Screening of Novel Azocine Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation essential for the biological screening of new azocine compounds. Azocines, eight-membered nitrogen-containing heterocycles, represent a promising scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide details standardized experimental protocols, presents quantitative data from recent studies on novel derivatives, and visualizes key experimental workflows and cellular signaling pathways to facilitate further research and development in this area.

Core Biological Screening Assays

The initial biological evaluation of novel this compound compounds typically involves a battery of in vitro assays to determine their antimicrobial, cytotoxic, and enzyme-inhibitory potential. These screening funnels are crucial for identifying lead compounds with desirable biological activity and selectivity.

Antimicrobial Susceptibility Testing

The antimicrobial activity of newly synthesized this compound derivatives is a primary focus of investigation. Standardized methods are employed to determine the susceptibility of various bacterial and fungal strains to these compounds.

This qualitative or semi-quantitative method provides an initial assessment of the antimicrobial spectrum of a compound. A paper disk impregnated with a known concentration of the test compound is placed on an agar (B569324) plate inoculated with a specific microorganism. The compound diffuses into the agar, and if it inhibits microbial growth, a clear zone of inhibition will appear around the disk. The diameter of this zone is proportional to the sensitivity of the microorganism to the compound.

To quantify the antimicrobial potency, the Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method. This technique involves preparing serial dilutions of the this compound compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Experimental Protocols

Detailed and standardized protocols are paramount for generating reproducible and comparable data. The following sections outline the methodologies for the key biological screening assays.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Test this compound compounds

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test this compound compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed a non-toxic level (typically <0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well and add 100-150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Protocol for Broth Microdilution MIC Assay

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test this compound compounds

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum (0.5 McFarland standard)

Procedure:

-

Compound Dilution: Prepare a stock solution of the this compound compound in a suitable solvent. In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the stock solution to the first well of each row to be tested. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).

-

Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a further two-fold dilution of the compound concentrations. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Quantitative Data Summary

The following tables summarize the biological activity of recently synthesized this compound and related heterocyclic compounds from various studies.

Table 1: Cytotoxicity of Novel this compound and Related Heterocyclic Compounds

| Compound Class | Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Dibenzo[b,f]this compound Derivative | 4g | LM8G7 (Murine Osteosarcoma) | ~10 (anti-invasion) | [1] |

| Dibenzo[b,f]this compound Derivative | 4g | MDA-MB-231 (Breast) | ~10 (anti-invasion) | [1] |

| Thiazolidine (B150603) Derivative | ALC67 | Liver, Breast, Colon, Endometrial | ~5 | [2] |

| Indole-Azine Hybrid | 3c | HCT-116 (Colon) | 4.27 | [3] |

| Indole-Azine Hybrid | 3d | HCT-116 (Colon) | 8.15 | [3] |

| Indole-Azine Hybrid | 9 | HCT-116 (Colon) | 6.32 | [3] |

| Heterocycle-CMC Conjugate | 4b | HCT-116 (Colon) | 3.7 µg/mL | [4] |

| Heterocycle-CMC Conjugate | 7c | A549 (Lung) | 11.4 µg/mL | [4] |

| Dibenzo[b,f]this compound Derivative | - | Protein Kinase A | 122 | [5] |

Table 2: Antimicrobial Activity of Novel this compound and Related Heterocyclic Compounds

| Compound Class | Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Azolo-as-triazine | 2b | Pseudomonas aeruginosa | 0.40-0.16 µmol/mL | [6] |

| Azolo-as-triazine | 2d | Pseudomonas aeruginosa | 0.40-0.16 µmol/mL | [6] |

| Azolo-as-triazine | 3a | Staphylococcus aureus | 0.40-0.16 µmol/mL | [6] |

| Azolo-as-triazine | 5a | Staphylococcus aureus | 0.40-0.16 µmol/mL | [6] |

| Azolo-as-triazine | 2c | Candida albicans | 0.40-0.16 µmol/mL | [6] |

| Quinoxaline Derivative | 2d | Escherichia coli | 8 | [7] |

| Quinoxaline Derivative | 3c | Escherichia coli | 8 | [7] |

| Quinoxaline Derivative | 10 | Candida albicans | 16 | [7] |

| Quinoxaline Derivative | 10 | Aspergillus flavus | 16 | [7] |

| Thiazole/Pyridine/Pyrazole | 12 | Bacillus pumilis | 7.69 µmol/mL | [8] |

| Thiazole/Pyridine/Pyrazole | 4 | Streptococcus faecalis | 3.67 µmol/mL | [8] |

Table 3: Enzyme Inhibition by Novel this compound and Related Heterocyclic Compounds

| Compound Class | Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Dibenzo[b,f]this compound Derivative | - | Protein Kinase A | 122 | [5] |

| Benzothiazine-Thiadiazole Hybrid | 3j | Acetylcholinesterase (AChE) | 0.025 | [9] |

| Benzothiazine-Thiadiazole Hybrid | 3i | Acetylcholinesterase (AChE) | 0.027 | [9] |

| Lupinine Derivative | 15 | Acetylcholinesterase (AChE) | 7.2 | [10] |

| Curcumin (B1669340) Analog (EF31) | EF31 | IκB Kinase β (IKKβ) | ~1.92 | [11] |

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the biological screening of this compound compounds.

Potential Mechanisms of Action

The biological activity of this compound compounds can be attributed to various mechanisms at the cellular and molecular level. Understanding these mechanisms is crucial for rational drug design and lead optimization.

Induction of Apoptosis

Many cytotoxic heterocyclic compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. As illustrated in the diagram above, this can occur through the intrinsic (mitochondrial) pathway. Cytotoxic azocines may induce mitochondrial stress, leading to the activation of pro-apoptotic proteins like Bax. This triggers the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 to activate caspase-9, an initiator caspase.[2][12] Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell and apoptotic cell death.[13]

Inhibition of Pro-inflammatory Signaling Pathways

Chronic inflammation is a hallmark of many diseases, including cancer. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival.[] Some bioactive compounds, including certain heterocyclic structures, have been shown to inhibit this pathway.[11][15] As depicted in the diagram, this can occur through the inhibition of the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent nuclear translocation of the active NF-κB dimer. By blocking NF-κB, these compounds can suppress the transcription of genes involved in inflammation and cell proliferation, thereby exhibiting anti-inflammatory and anticancer effects.

Conclusion

The biological screening of novel this compound compounds is a multifaceted process that requires a systematic approach, employing a range of standardized in vitro assays. This guide has provided detailed protocols for key antimicrobial and cytotoxicity assays, summarized recent quantitative data on the bioactivity of new derivatives, and visualized the experimental workflows and potential signaling pathways involved. The promising results from recent studies underscore the potential of the this compound scaffold in the development of new therapeutic agents. Further research focusing on mechanism of action studies and in vivo efficacy testing of lead compounds is warranted to fully exploit the therapeutic potential of this versatile class of heterocyclic compounds.

References

- 1. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel thiazolidine compound induces caspase-9 dependent apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of highly substituted dibenzo[b,f]azocines and their evaluation as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of some novel heterocycles. Azolo-as-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]

- 8. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives | MDPI [mdpi.com]

- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of novel azapeptide activators of apoptosis mediated by caspase-9 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Conformational Analysis of the Azocine Ring: A Technical Guide for Researchers

Abstract

The eight-membered nitrogen-containing heterocycle, the azocine ring, is a significant scaffold in medicinal chemistry and natural product synthesis. Its inherent flexibility presents a complex conformational landscape that dictates its biological activity and chemical reactivity. This technical guide provides a comprehensive overview of the conformational analysis of the this compound ring system, with a focus on the saturated azocane (B75157) backbone. We delve into the primary experimental and computational techniques employed for this purpose, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Density Functional Theory (DFT) calculations. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a compilation of quantitative conformational data, and visualizations of key concepts to facilitate a deeper understanding of this compound stereochemistry.

Introduction

The conformational preferences of cyclic molecules are fundamental to their function. For medium-sized rings like this compound, with eight atoms in the ring, the energetic balance between angle strain, torsional strain, and transannular interactions leads to a variety of accessible conformations.[1] Unlike the well-defined chair conformation of cyclohexane, azocines can adopt multiple low-energy forms, including boat-chair, twist-boat, and crown conformations. The position and orientation of substituents, as well as the presence of unsaturation, further influence this conformational equilibrium.

A thorough understanding of the three-dimensional structure of this compound derivatives is crucial for structure-activity relationship (SAR) studies in drug discovery. This guide aims to provide the necessary tools and data to enable researchers to confidently analyze and predict the conformational behavior of this important heterocyclic system.

Key Conformations of the this compound Ring

The conformational space of the this compound ring is complex. The primary low-energy conformations are variations of boat and chair forms. The interconversion between these conformations often involves pseudorotation pathways with relatively low energy barriers.

Below is a generalized workflow for identifying and characterizing the conformational isomers of an this compound derivative.

Caption: General workflow for the conformational analysis of this compound derivatives.

The principal conformations of the saturated azocane ring are often described as boat-chair (BC), twist-boat (TB), chair-chair (CC), and crown. The relative energies of these conformers are highly dependent on the substitution pattern.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[2] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, often at variable temperatures (dynamic NMR), provides detailed information about the geometry and energetics of the this compound ring.

The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation.[3] By measuring these coupling constants, one can deduce the torsional angles within the this compound ring and thus identify the predominant conformation in solution.

Table 1: Representative ³JHH Coupling Constants and Corresponding Dihedral Angles for Saturated Azocane Derivatives

| Coupled Protons | Dihedral Angle (Φ) | Typical ³JHH (Hz) | Conformation |

| Axial-Axial | ~180° | 10 - 14 | Chair-like |

| Axial-Equatorial | ~60° | 2 - 5 | Chair-like |

| Equatorial-Equatorial | ~60° | 2 - 5 | Chair-like |

| Eclipsed | ~0° | 8 - 10 | Boat-like |

Note: These are generalized values and can be influenced by substituent electronegativity and ring strain.

The Nuclear Overhauser Effect (NOE) provides information about the through-space proximity of protons. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly useful for identifying which protons are close to each other in the three-dimensional structure, helping to distinguish between different conformations.

Dynamic NMR studies involve recording NMR spectra at different temperatures to study conformational exchange processes that are fast on the NMR timescale at room temperature.[4][5][6] By analyzing the coalescence of signals as the temperature is lowered, it is possible to determine the energy barriers for ring inversion and other conformational changes.[7][8][9]

Experimental Protocol: Dynamic NMR for Azocane Ring Inversion

-

Sample Preparation: Dissolve 5-10 mg of the purified azocane derivative in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈) that remains liquid at low temperatures.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K).

-

Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a ¹H NMR spectrum at each temperature, paying close attention to changes in line shape, particularly broadening and coalescence of signals corresponding to protons that exchange between different magnetic environments during the conformational change.

-

Coalescence Temperature (Tc): Identify the temperature at which two exchanging signals merge into a single broad peak.

-

Slow Exchange Spectra: Continue to lower the temperature until the signals sharpen again, representing the "frozen" conformations.

-

Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the ring inversion from the coalescence temperature and the chemical shift difference between the exchanging signals in the slow-exchange regime.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[10] This technique yields precise bond lengths, bond angles, and torsional angles, offering a static picture of the lowest energy conformation in the crystalline environment.[11][12]

Experimental Protocol: Single-Crystal X-ray Diffraction of an this compound Derivative

-

Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

-

Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[4]

-

Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions, and thermal parameters until the model converges and provides a good fit to the experimental data.[4]

-

Data Deposition: Deposit the final crystallographic data in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[13]

Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the conformational preferences of flexible molecules.[14][15][16] These methods allow for the calculation of the relative energies of different conformers and the energy barriers for their interconversion.[15][17]

Computational Protocol: DFT-Based Conformational Analysis of an Azocane

-

Initial Conformer Search: Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy starting geometries.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[16]

-

Frequency Calculations: Perform frequency calculations on each optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data (e.g., zero-point vibrational energy, Gibbs free energy).

-

Transition State Search: To determine the energy barrier for the interconversion between two conformers, perform a transition state search (e.g., using the Berny algorithm) starting from a guess structure that lies along the reaction coordinate.

-

Frequency Calculation of Transition State: A frequency calculation on the optimized transition state should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Energy Profile: The relative energies of the ground states and the transition state provide the energy barrier for the conformational interconversion.

The following diagram illustrates the relationship between different this compound conformations and the transition states connecting them.

Caption: A simplified energy landscape for azocane conformational interconversion.

Table 2: Calculated Relative Energies and Inversion Barriers for a Model Azocane

| Conformer | Relative Energy (kcal/mol) | Inversion Barrier to Twist-Boat (kcal/mol) |

| Boat-Chair | 0.00 | 5.8 |

| Twist-Boat | 1.2 | - |

| Chair-Chair | 2.5 | 7.1 |

| Crown | 4.1 | 9.3 |

Note: These are hypothetical values calculated using DFT (B3LYP/6-31G(d)) for an unsubstituted azocane and are intended for illustrative purposes. Actual values will vary with substitution.

Conclusion

The conformational analysis of the this compound ring is a multifaceted challenge that requires a synergistic approach combining high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and robust computational modeling. This guide has provided an overview of the key conformations, detailed experimental and computational protocols, and representative quantitative data to aid researchers in their investigation of this important heterocyclic system. A thorough understanding of the conformational landscape of this compound derivatives is paramount for the rational design of new therapeutic agents and the elucidation of their mechanisms of action.

References

- 1. Understanding Ring Puckering in Small Molecules and Cyclic Peptides: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 2. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rubingroup.org [rubingroup.org]

- 4. oatext.com [oatext.com]

- 5. Dynamic (1)H NMR spectroscopic study of the ring inversion in N-sulfonyl morpholines--studies on N-S interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collection - Dynamic 1H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholinesî¸Studies on NâS Interactions - The Journal of Organic Chemistry - Figshare [figshare.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A dynamic nuclear magnetic resonance study of ring inversion occurring in 1,4-oxa-thian, -selenan, and -telluran (1975) | John C. Barnes | 5 Citations [scispace.com]

- 11. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cris.unibo.it [cris.unibo.it]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

The Azocine Nucleus: A Rare Gem in the Treasury of Natural Alkaloids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Azocine alkaloids, a relatively uncommon class of nitrogen-containing heterocyclic compounds, represent a fascinating and underexplored area of natural product chemistry. Characterized by their unique eight-membered nitrogen-containing ring, these molecules have demonstrated a range of potent biological activities, drawing the attention of researchers in drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of this compound alkaloids, detailing their isolation, quantification, and the intricate signaling pathways they modulate.

Prominent Natural Sources of this compound Alkaloids

While the this compound scaffold is rare in nature, dedicated research has unveiled its presence in a select group of organisms, primarily from marine and microbial origins. This section delves into the key sources of these intriguing natural products.

Marine Sponges: A Prolific Reservoir of Manzamine-Type this compound Alkaloids

Marine sponges of the genera Haliclona and Acanthostrongylophora have emerged as a significant source of manzamine-type alkaloids, which feature a complex polycyclic system incorporating an this compound ring.

-

Haliclona Species: The pioneering discovery of manzamine A was from a marine sponge of the Haliclona genus. These sponges are known to produce a variety of manzamine derivatives, which have shown promising anticancer, antimalarial, and anti-inflammatory properties.

-

Acanthostrongylophora Species: Sponges of this genus, such as Acanthostrongylophora ingens, are also rich sources of manzamine alkaloids, including manzamine A and 8-hydroxymanzamine A. Research has indicated the potential for these compounds in treating infectious and neuroinflammatory diseases.

Intriguingly, evidence suggests that the true producers of these alkaloids may not be the sponges themselves, but rather symbiotic microorganisms residing within the sponge tissue.

Marine-Derived Fungi: The Fungal Origin of Deoxyisoaustamide Alkaloids

Marine-derived fungi have been identified as another crucial source of this compound-containing natural products. Notably, the fungus Penicillium dimorphosporum, isolated from a soft coral, produces a series of deoxyisoaustamide alkaloids. These compounds possess a complex pentacyclic ring system that includes an this compound moiety and have demonstrated significant neuroprotective activities.

The Plant Kingdom: Unearthing this compound-like Scaffolds in Apocynaceae

The Apocynaceae family is a well-known treasure trove of diverse and biologically active alkaloids. While explicit reports of simple this compound alkaloids are scarce, complex indole (B1671886) alkaloids with intricate cage-like structures containing an eight-membered nitrogen ring have been isolated from plants of this family, particularly from the genus Alstonia. For instance, scholarisine V, isolated from Alstonia scholaris, possesses a complex architecture that includes an this compound-like ring system. Further structural elucidation of alkaloids from this family may reveal more compounds belonging to this rare class.

Quantitative Analysis of this compound Alkaloids in Natural Sources

The concentration of this compound alkaloids in their natural sources can vary significantly depending on the species, geographical location, and environmental conditions. The following table summarizes available quantitative data.

| Alkaloid | Natural Source | Concentration/Yield | Reference |

| Manzamine A | Micromonospora sp. (sponge-associated actinomycete) | 1 mg/L of culture | [1] |

| 8-Hydroxymanzamine A | Acanthostrongylophora sp. (marine sponge) | 0.3% of dry weight | [2] |

| Manzamine E | Acanthostrongylophora sp. (marine sponge) | 0.071% of dry weight | [3] |

| 6-Deoxymanzamine X | Acanthostrongylophora sp. (marine sponge) | 0.071% of dry weight | [3] |

| 6-Hydroxymanzamine E | Acanthostrongylophora sp. (marine sponge) | 0.0001% of dry weight | [3] |

Experimental Protocols for Isolation and Analysis

The isolation and purification of this compound alkaloids from their natural sources typically involve a combination of extraction and chromatographic techniques.

General Isolation Protocol for Manzamine Alkaloids from Marine Sponges

This protocol outlines a general procedure for the isolation of manzamine alkaloids from marine sponges like Haliclona or Acanthostrongylophora.

-

Extraction:

-

Freeze-dry the sponge material and grind it into a fine powder.

-

Exhaustively extract the powdered sponge with methanol (B129727) (MeOH) or a mixture of dichloromethane (B109758) (CH₂Cl₂) and MeOH at room temperature.

-

Concentrate the combined extracts under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with n-hexane, CH₂Cl₂, and ethyl acetate (B1210297) (EtOAc) to separate compounds based on polarity.

-

The manzamine alkaloids are typically found in the CH₂Cl₂ and EtOAc fractions.

-

-

Chromatographic Purification:

-

Subject the active fractions to column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., n-hexane/EtOAc followed by CH₂Cl₂/MeOH).

-

Further purify the alkaloid-containing fractions using high-performance liquid chromatography (HPLC) on a reversed-phase (e.g., C18) or normal-phase column.

-

Isolation of Deoxyisoaustamide Alkaloids from Penicillium dimorphosporum

The following protocol details the isolation of deoxyisoaustamide alkaloids from a fungal culture.

-

Fungal Culture and Extraction:

-

Culture Penicillium dimorphosporum on a suitable solid medium (e.g., rice medium) for several weeks.

-

Extract the fungal mycelium and medium with EtOAc.

-

Evaporate the solvent to obtain the crude extract.

-

-

Purification:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc.

-

Perform further purification of the fractions containing the desired alkaloids using reversed-phase HPLC.

-

HPLC Method for Quantitative Analysis of this compound Alkaloids

High-performance liquid chromatography is a standard method for the quantification of alkaloids.

-

Instrumentation: An HPLC system equipped with a UV or diode-array detector (DAD) and a mass spectrometer (MS) for sensitive and specific detection.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid solution).

-

Detection: UV detection at a specific wavelength (e.g., 254 nm) or MS detection in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: Generate a calibration curve using certified reference standards of the target alkaloids to determine their concentration in the samples.

Signaling Pathways and Mechanisms of Action

This compound alkaloids exert their biological effects by modulating various cellular signaling pathways.

Manzamine A: A Multi-Targeting Inhibitor

Manzamine A has been shown to interact with several key signaling molecules, leading to its diverse biological activities.

-

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β): Manzamine A is a known inhibitor of GSK-3β, a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[4][5] By inhibiting GSK-3β, manzamine A can influence downstream signaling cascades, contributing to its anticancer and anti-inflammatory effects.

Manzamine A inhibits the activity of GSK-3β.

-

Disruption of Autophagy: Manzamine A targets vacuolar ATPases (V-ATPases), which are proton pumps essential for the acidification of lysosomes.[6][7] Inhibition of V-ATPases disrupts the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and the inhibition of autophagy, a cellular degradation process that is often hijacked by cancer cells to promote their survival.

References

- 1. Frontiers | An analysis of the sponge Acanthostrongylophora igens' microbiome yields an actinomycete that produces the natural product manzamine A [frontiersin.org]

- 2. THE MANZAMINE ALKALOIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three New Manzamine Alkaloids from a Common Indonesian Sponge and Their Activity against Infectious and Tropical Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycogen synthase kinase-3 (GSK-3) inhibitory activity and structure-activity relationship (SAR) studies of the manzamine alkaloids. Potential for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Marine Natural Product Manzamine A Targets Vacuolar ATPases and Inhibits Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Azocine Core: A Technical Guide to its History, Synthesis, and Biological Significance

Executive Summary: The azocine ring, an eight-membered nitrogen-containing heterocycle, represents a crucial scaffold in medicinal chemistry and natural product synthesis. Though early explorations began in the 1920s, systematic investigation into their synthesis and biological activity has intensified in recent decades. This has been driven by the discovery of potent bioactivities, most notably in the benzomorphan (B1203429) class of opioids such as pentthis compound (B1679294) and cyclthis compound (B1219694). Modern synthetic chemistry has unlocked a diverse array of methodologies for constructing the challenging eight-membered ring, including ring-expansion reactions, intramolecular Heck reactions, and ring-closing metathesis. These compounds frequently exert their biological effects through complex cell signaling pathways, such as the kappa-opioid receptor cascade. This guide provides an in-depth overview for researchers and drug development professionals, detailing the historical context, key synthetic protocols, quantitative data, and the underlying biological mechanisms of this compound compounds.

A Historical Overview of this compound Compounds

The study of azocines, heterocyclic compounds featuring an eight-membered ring with one nitrogen atom, has a history rooted in the early 20th century. Foundational work began in the 1920s and 1930s, however, these initial forays were limited, and comprehensive, systematic studies of the this compound class as a whole came much later.

A pivotal moment in the history of this compound chemistry was the synthesis of the benzomorphan (or benzthis compound) class of opioids. In 1962, the late Sydney Archer synthesized pentthis compound and cyclthis compound as part of a dedicated effort to develop potent analgesics with reduced abuse potential compared to traditional opioids like morphine.[1] Pentthis compound was subsequently developed for clinical use as an analgesic for moderate to severe pain.[1][2] These compounds are characterized as mixed agonist-antagonists, primarily acting as agonists at the kappa-opioid receptor (KOR) and as weak antagonists at the mu-opioid receptor.[3][4]

Beyond synthetic opioids, this compound rings are also present in a variety of complex natural products. The manzamine family of marine alkaloids, for instance, features partially saturated this compound rings within intricate polycyclic systems. One such example is nakadomarin A, a hexacyclic alkaloid isolated from a sea sponge, which has been investigated for its potential as an antibiotic. The presence of the this compound core in these diverse and biologically active molecules continues to motivate research into their synthesis and therapeutic applications.

Modern Synthetic Methodologies

The construction of the eight-membered this compound ring is a significant synthetic challenge due to unfavorable entropic and transannular strain factors. Consequently, a variety of robust synthetic strategies have been developed. A logical classification of these methods is presented below.

Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful palladium-catalyzed method for forming medium-sized rings by coupling an aryl or vinyl halide with an alkene within the same molecule.[5][6] This reaction tolerates a wide variety of functional groups and can be used to generate complex fused-ring systems.[7] A common strategy involves a preliminary aza-Claisen rearrangement to position the reacting moieties correctly for cyclization.[5]

This protocol is a representative example based on the work of the Majumdar group.[5]

-

Aza-Claisen Rearrangement: An appropriate N-allylaniline (58) is heated in a suitable solvent to induce a[8][8]-sigmatropic rearrangement, yielding the ortho-allylaniline intermediate.

-

Preparation of the Heck Precursor (59): The rearranged intermediate is first protected, typically as a tosylamide (Ts). This is followed by N-alkylation using a 2-bromobenzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to yield the final Heck precursor (59).

-

Intramolecular Heck Reaction: A mixture of the precursor (59), palladium(II) acetate (B1210297) (Pd(OAc)₂, ~5 mol%), triphenylphosphine (B44618) (PPh₃, ~10 mol%), and a base such as triethylamine (B128534) (Et₃N) in a solvent like acetonitrile (B52724) (MeCN) is heated to reflux under an inert atmosphere (e.g., Nitrogen or Argon). The reaction is monitored by TLC. Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the dibenzo[b,f]this compound product (60).

| Entry | Precursor Substituents (R¹, R²) | Product | Yield (%) | Reference |

| 1 | R¹=H, R²=H | 60a | 78 | [5] |

| 2 | R¹=CH₃, R²=H | 60b | 79 | [5] |

| 3 | R¹=H, R²=OCH₃ | 60c | 72 | [5] |

| 4 | R¹=H, R²=Cl | 60d | 75 | [5] |

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a staple in organic synthesis for the formation of cyclic systems, including nitrogen heterocycles.[9] The reaction utilizes ruthenium-based catalysts (e.g., Grubbs' or Hoveyda-Grubbs' catalysts) to form a new double bond between two existing alkene functionalities within a linear precursor, releasing a small olefin (typically ethylene) as a byproduct.[10]

This protocol is a general representation for the synthesis of unsaturated azocines.[10]

-

Precursor Synthesis: A suitable diene precursor, typically an N-protected amine with two terminal alkene chains of appropriate length, is synthesized via standard alkylation methods.

-

Ring-Closing Metathesis: The diene precursor is dissolved in a dry, degassed solvent such as dichloromethane (B109758) (DCM) or toluene (B28343) to create a dilute solution (typically 0.01-0.1 M). A solution of a second-generation Grubbs' or Hoveyda-Grubbs' catalyst (1-5 mol%) in the same solvent is added. The reaction mixture is stirred at room temperature or heated (e.g., 40-60 °C) under an inert atmosphere for several hours to days. The reaction progress is monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction is quenched, often by adding ethyl vinyl ether. The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica (B1680970) gel to yield the cyclic this compound derivative.

| Catalyst | Substrate | Product | Yield (%) | Reference |

| Grubbs' II | N,N-diallyl tosylamide | 1-tosyl-1,2,3,6-tetrahydrothis compound | ~90% (typical) | [9] |

| Hoveyda-Grubbs' II | Resin-bound Tyr(All)-Phe-Tyr(All) | Cyclic tripeptide | 84 | [10] |

Biological Activity and Signaling Pathways

The therapeutic interest in this compound compounds is largely due to the pharmacological profile of benzomorphans like pentthis compound. These molecules are opioid receptor modulators, with a primary mechanism involving the kappa-opioid receptor (KOR).[3]

The Kappa-Opioid Receptor (KOR) Signaling Cascade

The KOR is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like pentthis compound, initiates a complex intracellular signaling cascade.[11][12] This pathway is crucial for mediating the analgesic effects of these drugs, as well as their characteristic side effects, such as dysphoria and sedation.[8][13]

The canonical signaling pathway involves the following key steps:

-

G-protein Coupling: The agonist-bound KOR couples to inhibitory G-proteins (Gαi/o).

-

Downstream Effectors: The activated G-protein dissociates into Gαi/o and Gβγ subunits, which modulate several downstream effectors:

-

The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization.

-

The Gβγ subunit also inhibits voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

-

-

MAPK Activation: KOR activation also triggers phosphorylation cascades involving mitogen-activated protein kinases (MAPKs), including ERK1/2, p38, and JNK.

-

β-Arrestin Pathway: Following phosphorylation by G-protein coupled Receptor Kinases (GRKs), the receptor can recruit β-arrestin-2. This interaction not only desensitizes the receptor but also initiates a separate wave of signaling. The β-arrestin pathway is strongly implicated in mediating the aversive and dysphoric effects associated with KOR agonists.[8]

| Compound | Receptor Affinity / Action | Key Pharmacological Effect | Reference |

| Pentthis compound | KOR Agonist, weak MOR Antagonist | Analgesia | [3][4] |

| Cyclthis compound | KOR Agonist, partial MOR Agonist | Analgesia, potential for drug abuse treatment | [1] |

| (-)-Pentthis compound | KOR Agonist | The enantiomer responsible for KOR agonism | [3] |

| (+)-Pentthis compound | σ₁ Receptor Agonist (10x > KOR) | Contributes to the overall pharmacological profile | [3] |

Conclusion

The this compound family of compounds has evolved from a niche area of heterocyclic chemistry to a field of significant interest for medicinal chemists and drug development professionals. The historical success of benzomorphan analgesics like pentthis compound has cemented the therapeutic potential of this structural class. The development of sophisticated synthetic methods, such as the intramolecular Heck reaction and ring-closing metathesis, has made the once-daunting eight-membered ring more accessible, paving the way for the exploration of novel derivatives. Understanding the intricate signaling pathways these molecules modulate, particularly the dual G-protein and β-arrestin pathways of the kappa-opioid receptor, is critical for designing next-generation therapeutics with improved efficacy and minimized side effects. The continued exploration of the this compound scaffold promises to yield new insights and valuable clinical candidates for a range of challenging therapeutic areas.

References

- 1. Partial opioids. Medications for the treatment of pain and drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 3. (-)-pentthis compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Recent Advances in the Synthesis of Hydrogenated this compound-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Underpinnings of Azocine Ring Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azocine ring, an eight-membered nitrogen-containing heterocycle, represents a fascinating yet challenging scaffold in medicinal chemistry and materials science. Its inherent flexibility and potential for diverse electronic properties make it an attractive moiety for the design of novel therapeutics and functional materials. However, the conformational complexity and nuanced stability of this medium-sized ring system necessitate a thorough understanding of its theoretical principles. This in-depth technical guide provides a comprehensive overview of the theoretical studies on this compound ring stability, focusing on the core concepts of aromaticity, ring strain, and conformational dynamics.

Aromaticity Assessment of the this compound Ring

The potential for aromaticity in the fully unsaturated this compound ring, a 10π-electron system, is a subject of considerable theoretical interest. The stability endowed by aromatic character can significantly influence the molecule's reactivity and properties. Computational methods are indispensable for quantifying the degree of aromaticity.

Nucleus-Independent Chemical Shift (NICS)

Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index evaluates aromaticity based on the degree of bond length equalization. A HOMA value approaching 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic system.[3][4] For heterocyclic systems, a specific parameterization, HOMHED (Harmonic Oscillator Model for Heterocycle Electron Delocalization), can be employed for more accurate assessments.[5]

Table 1: Calculated Aromaticity Indices for this compound (Illustrative Values)

| Aromaticity Index | Calculated Value (Illustrative) | Interpretation |

| NICS(0) (ppm) | -5.0 to -8.0 | Moderately Aromatic |

| NICS(1) (ppm) | -8.0 to -12.0 | Aromatic |

| HOMA | 0.6 to 0.8 | Significant Aromatic Character |

Note: These values are illustrative and based on trends observed in similar 10π-electron heterocyclic systems. Specific computational studies on the parent this compound are required for precise values.

Ring Strain and Conformational Analysis

The stability of the this compound ring is significantly influenced by ring strain, which arises from deviations from ideal bond angles (angle strain) and eclipsing interactions between adjacent atoms (torsional strain).[6][7] Due to its flexibility, the this compound ring can adopt multiple conformations to alleviate this strain.[8]

Conformational Isomers

Computational studies are crucial for identifying the most stable conformations and the energy barriers between them.[9][10] For eight-membered rings, several conformations such as boat-chair, twist-boat, and crown are possible.[11][12] The presence of the nitrogen heteroatom and its substituents will influence the relative energies of these conformers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. HOMA Index Establishes Similarity to a Reference Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsr.com [ijpsr.com]

- 9. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

Preliminary Cytotoxicity Screening of Azocine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for conducting the preliminary cytotoxicity screening of novel azocine derivatives. The evaluation of a compound's cytotoxic potential is a critical initial step in the drug discovery pipeline, offering insights into potential therapeutic efficacy and highlighting any safety concerns.[1] This document outlines standardized experimental protocols, data presentation strategies, and the investigation of underlying cytotoxic mechanisms through the analysis of key cellular signaling pathways. The methodologies described are based on established practices in toxicology and drug development to ensure robust and reproducible results.[2][3]

Introduction to Cytotoxicity Screening

In vitro cytotoxicity assays are fundamental for the initial assessment of the toxic effects of new chemical entities on cultured cells.[3][4] These assays are crucial for screening compound libraries, understanding mechanisms of cell death, and prioritizing promising candidates for further preclinical development.[1] this compound derivatives, a class of nitrogen-containing eight-membered heterocyclic compounds, have shown a range of biological activities, making them an area of interest for drug discovery.[5][6] A thorough preliminary cytotoxicity screening is therefore essential to characterize their potential as therapeutic agents.

Experimental Protocols

A widely used and robust method for assessing cell viability is the MTT assay.[2] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[2][8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2]

MTT Assay Protocol

This protocol is a standard method for determining the cytotoxicity of a test compound against a mammalian cell line.[9][10]

Materials:

-

Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)[11]

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

-

MTT solution (5 mg/mL in phosphate-buffered saline - PBS)[8]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[2][12]

-

Incubate the plates for 24 hours to allow for cell attachment.[2][12]

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound derivative in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[12]

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the this compound derivative.

-

Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

-

Incubate the plates for 24, 48, or 72 hours.[12]

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, add 10-20 µL of the MTT solution to each well.[13][14]

-

Incubate the plates for an additional 2-4 hours at 37°C.[9][13]

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12][14]

-

Gently shake the plates for 15 minutes to ensure complete dissolution.[8]

-

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[3]

-

Data Presentation

The quantitative data from the cytotoxicity screening should be presented in a clear and organized manner to facilitate comparison and interpretation. The IC50 value is a key metric for quantifying the potency of a cytotoxic compound.[3]

Table 1: Hypothetical IC50 Values of this compound Derivatives against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| AZ-001 | HeLa | 45.2 ± 3.1 | 25.8 ± 2.5 | 15.1 ± 1.8 |

| MCF-7 | > 100 | 85.3 ± 6.7 | 52.4 ± 4.9 | |

| A549 | 68.9 ± 5.4 | 42.1 ± 3.9 | 28.7 ± 2.2 | |

| AZ-002 | HeLa | 15.6 ± 1.2 | 8.9 ± 0.7 | 4.3 ± 0.4 |

| MCF-7 | 22.4 ± 2.0 | 12.5 ± 1.1 | 6.8 ± 0.6 | |

| A549 | 18.3 ± 1.5 | 10.1 ± 0.9 | 5.2 ± 0.5 | |

| Doxorubicin | HeLa | 0.8 ± 0.1 | 0.5 ± 0.05 | 0.3 ± 0.03 |

| (Positive Control) | MCF-7 | 1.2 ± 0.2 | 0.7 ± 0.08 | 0.4 ± 0.04 |

| A549 | 1.0 ± 0.1 | 0.6 ± 0.06 | 0.3 ± 0.03 |

Data are presented as mean ± standard deviation from three independent experiments.

Visualization of Experimental Workflow and Signaling Pathways

Visual diagrams are essential for understanding complex experimental processes and biological pathways. The following diagrams were created using Graphviz (DOT language) to illustrate the experimental workflow for cytotoxicity screening and the key signaling pathways involved in apoptosis.

Experimental Workflow

Apoptosis Signaling Pathways